Aluminum(III) disilicate hydrate

Beschreibung

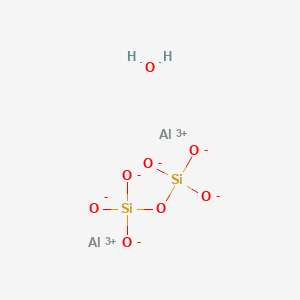

Aluminum(III) disilicate hydrate is a hydrated aluminosilicate compound characterized by its structural integration of aluminum, silicon, and water molecules. Alkali desilication of CFA, followed by reactions with Ca(OH)₂, releases silicon species and produces compounds like calcium silicate (CaSiO₃), suggesting analogous pathways for synthesizing aluminum disilicate hydrates . These materials are critical in resource recovery from industrial waste, particularly for separating aluminum, silicon, and iron compounds .

Eigenschaften

Molekularformel |

Al2H2O8Si2 |

|---|---|

Molekulargewicht |

240.14 g/mol |

IUPAC-Name |

dialuminum;trioxido(trioxidosilyloxy)silane;hydrate |

InChI |

InChI=1S/2Al.O7Si2.H2O/c;;1-8(2,3)7-9(4,5)6;/h;;;1H2/q2*+3;-6; |

InChI-Schlüssel |

FORVJUJLPOPWJB-UHFFFAOYSA-N |

Kanonische SMILES |

O.[O-][Si]([O-])([O-])O[Si]([O-])([O-])[O-].[Al+3].[Al+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminum(III) disilicate hydrate can be synthesized through various methods, including hydrothermal synthesis and sol-gel processes. In hydrothermal synthesis, aluminum salts and silicate sources are reacted under high temperature and pressure conditions in an aqueous solution. The reaction typically involves the use of aluminum chloride or aluminum sulfate and sodium silicate as starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to obtain the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrothermal synthesis. The process begins with the preparation of a precursor solution containing aluminum and silicate sources. This solution is then subjected to high temperature and pressure in a reactor vessel. The resulting product is filtered, washed, and dried to obtain the final compound. The industrial process is designed to be efficient and cost-effective, ensuring high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum(III) disilicate hydrate undergoes various chemical reactions, including hydrolysis, dehydration, and complexation. It can also participate in ion-exchange reactions due to the presence of aluminum ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include acids, bases, and complexing agents. For example, hydrolysis reactions can be carried out using water or dilute acids, while dehydration reactions may require heating. Complexation reactions often involve the use of ligands such as ethylenediaminetetraacetic acid (EDTA) or other chelating agents.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For instance, hydrolysis can lead to the formation of aluminum hydroxide and silicic acid, while dehydration may result in the formation of anhydrous aluminum silicate.

Wissenschaftliche Forschungsanwendungen

Aluminum(III) disilicate hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and as a precursor for the synthesis of other silicate-based materials. In biology and medicine, it is studied for its potential use in drug delivery systems and as a biomaterial for tissue engineering. In industry, this compound is used in the production of ceramics, glass, and other advanced materials. Its unique properties make it a valuable compound for various research and industrial applications.

Wirkmechanismus

The mechanism of action of aluminum(III) disilicate hydrate involves its ability to interact with other molecules and ions. The aluminum ions in the compound can form coordination complexes with various ligands, while the silicate framework provides structural stability. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The molecular targets and pathways involved in these interactions depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Knowledge Gaps

- Synthesis Insights : Alkali desilication of CFA enables selective recovery of aluminum and silicon, but optimizing purity and hydration control remains challenging .

- Comparative Limitations : Direct data on this compound’s crystallinity, porosity, and mechanical behavior is absent; inferences rely on analogous silicates .

- Opportunities : Hybrid systems (e.g., Al-Si-Fe composites from CFA) could leverage synergistic properties of disilicates and metal oxides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.